![molecular formula C15H11Cl2NO3 B5524345 [(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate](/img/structure/B5524345.png)

[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate" often involves the formation of molecular salts through proton transfer reactions with different organic acids and bases. For instance, the synthesis of 2-amino 4-methylpyridinium 3-chlorobenzoate involved nucleophilic substitution and carbanion reactions, starting from specific chloroethanol and chlorobenzoyl precursors, resulting in good yields under optimized conditions (Zhang et al., 2019).

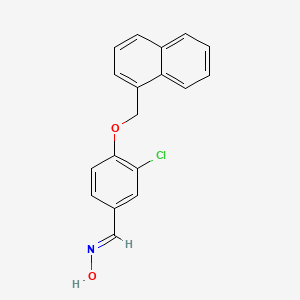

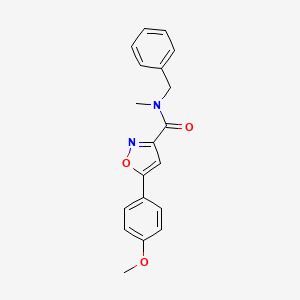

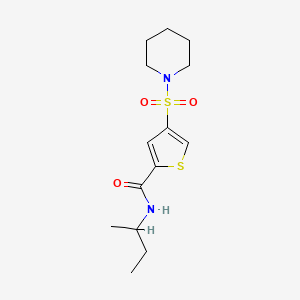

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as 2-amino-4-methylpyridinium 3-chlorobenzoate, reveals noncentrosymmetric crystallization in the monoclinic system with detailed hydrogen-bonded structures contributing to the overall stability and properties of the crystals (Babu et al., 2017).

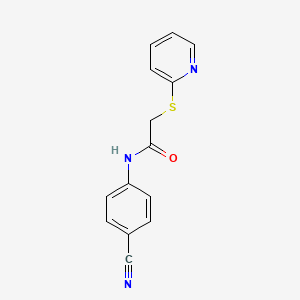

Chemical Reactions and Properties

Chemical reactions involving "[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate" derivatives can lead to the formation of various molecular salts and complexes. These reactions are influenced by the presence of non-covalent interactions, such as hydrogen bonding, which plays a crucial role in the assembly and stability of the resulting compounds (Ahmad et al., 2023).

Physical Properties Analysis

The physical properties of compounds like "[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate" are characterized by their crystalline structure, thermal stability, and optical properties. For instance, 2-amino 4-methylpyridinium 3-chlorobenzoate exhibits good thermal and mechanical stability, making it suitable for optoelectronics device applications (Babu et al., 2017).

Chemical Properties Analysis

The chemical properties of related compounds are significantly influenced by their molecular structure and the nature of their interactions. For example, the presence of chlorine and nitrogen groups in the compound's structure can affect its reactivity, solubility, and potential applications in various chemical reactions (Liao Jian-qiao, 2010).

Aplicaciones Científicas De Investigación

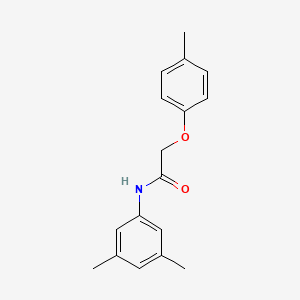

Solubility and Thermodynamics

- A study on the solubility of 2-amino-4-chlorobenzoic acid in various solvents at different temperatures provides critical data for optimizing purification processes. The solubility was affected by temperature and solvent type, which is crucial for designing crystallization and extraction processes in pharmaceutical and chemical engineering applications (Xinbao Li et al., 2017).

Anti-inflammatory Activity

- Research into heterocyclic chemistry, focusing on the synthesis of compounds like 2-methyl 7-Chloro-1, 3-benzo-oxazine-4-one, reveals potential anti-inflammatory applications. These findings could lead to the development of new anti-inflammatory drugs, highlighting the pharmaceutical importance of chlorobenzoate derivatives (Osarumwense Peter Osarodion, 2020).

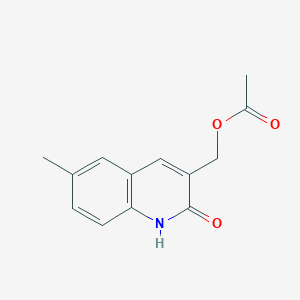

Optoelectronics and Nonlinear Optical Materials

- The synthesis and characterization of 2-Amino 4-methylpyridinium 3-chlorobenzoate demonstrate its potential as a material for optoelectronic device applications. Its properties, such as thermal and mechanical stability, optical transmittance, and phase matching ability, are particularly relevant for developing advanced optical devices (B. Babu et al., 2017).

Corrosion Inhibition

- A study on α-aminophosphonates, including compounds with chlorobenzoyl groups, showed high inhibition efficiency against mild steel corrosion in hydrochloric acid. This application is significant for industrial pickling processes, offering a way to protect metals from corrosion (N. Gupta et al., 2017).

Supramolecular Chemistry

- The formation of supramolecular structures through hydrogen bonding in organic acid-base salts, involving chlorobenzoic acids, underlines the importance of non-covalent interactions in designing molecular assemblies. These findings have implications for creating molecular complexes with specific properties and functions (N. C. Khalib et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO3/c16-11-7-5-10(6-8-11)15(20)21-9-18-14(19)12-3-1-2-4-13(12)17/h1-8H,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWDHMASOVXBPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCOC(=O)C2=CC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-2-methylphenyl}-2-imidazolidinone hydrochloride](/img/structure/B5524267.png)

![ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)

![N-(2-furylmethyl)-N'-[1-(4-methoxybenzoyl)azepan-3-yl]urea](/img/structure/B5524279.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-[(2-oxopiperidin-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5524296.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5524302.png)

![N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide](/img/structure/B5524323.png)

![5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5524334.png)

![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5524350.png)